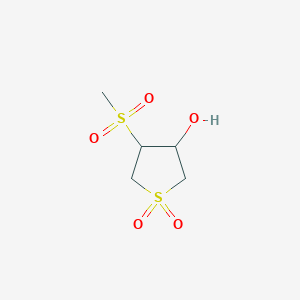

4-Methylsulfonyl-1,1-dioxothiolan-3-ol

Description

Historical Context and Evolution of Sulfone-Containing Heterocycles in Synthetic and Medicinal Chemistry

Sulfur-containing heterocycles have long been a cornerstone of medicinal chemistry, with their presence being integral to a wide array of therapeutic agents. nih.gov The journey of these compounds from niche curiosities to mainstream mainstays has been marked by key discoveries and a growing appreciation for the unique properties that the sulfur atom imparts to a molecule.

Initially, the focus was largely on aromatic sulfur heterocycles like thiophene (B33073) and thiazole. However, the development of synthetic methodologies to create saturated and variously oxidized sulfur heterocycles opened up new avenues for drug discovery. The sulfone group (R-S(=O)₂-R'), in particular, gained prominence due to its unique characteristics. As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the sulfone moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets. benthamscience.com

The evolution of sulfone-containing heterocycles in medicinal chemistry can be traced through the development of various drugs. For instance, the sulfonamide antibiotics, which contain a sulfone-like group, revolutionized the treatment of bacterial infections in the mid-20th century. This success spurred further investigation into other sulfur-containing scaffolds.

The following table provides a glimpse into the diversity of sulfone-containing heterocycles and their applications, illustrating their evolution in the field:

| Heterocycle Class | Key Structural Features | Prominent Applications in Research |

| Thiophenes and their oxidized forms | Five-membered aromatic ring with one sulfur atom. The sulfur can be oxidized to a sulfoxide (B87167) or a sulfone. | Building blocks for pharmaceuticals, organic electronics, and materials science. nih.govresearchgate.net |

| Thiazoles and Thiazolidines | Five-membered ring with one sulfur and one nitrogen atom. Thiazolidines are the saturated form. | Core structures in numerous drugs, including antibiotics and anticancer agents. |

| Sulfonamides | Contains the -S(=O)₂-N< group. | Antibacterial drugs, diuretics, and anticonvulsants. benthamscience.com |

| Saturated Sulfones (e.g., Sulfolane) | A saturated ring system containing a sulfone group. | Industrial solvents, and as scaffolds in medicinal chemistry to enhance drug-like properties. wikipedia.org |

Significance of the Thiolane-1,1-dioxide Scaffold in Contemporary Chemical Research

The thiolane-1,1-dioxide scaffold, also known as sulfolane (B150427), is the central structural motif of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol. nist.gov This saturated five-membered ring containing a sulfone group has garnered considerable attention in chemical research for several reasons.

Originally developed by the Shell Oil Company in the 1960s, sulfolane found widespread use as an industrial solvent for extractive distillation and other chemical processes due to its high polarity, thermal stability, and miscibility with water. wikipedia.org Beyond its industrial applications, the thiolane-1,1-dioxide scaffold has emerged as a valuable building block in organic synthesis. The sulfone group activates adjacent positions, facilitating a variety of chemical transformations and allowing for the construction of complex molecular architectures.

In medicinal chemistry, the incorporation of a thiolane-1,1-dioxide moiety into a drug candidate can offer several advantages. Its polarity can improve the aqueous solubility and other pharmacokinetic properties of a lead compound. The rigid, three-dimensional structure of the ring can also be used to orient substituents in a specific and predictable manner, which is crucial for optimizing interactions with a biological target. bohrium.comresearchgate.net

Research into functionalized thiolane-1,1-dioxides has led to the discovery of compounds with a range of biological activities. The table below highlights some key areas of research involving this scaffold:

| Research Area | Significance of the Thiolane-1,1-dioxide Scaffold |

| Organic Synthesis | A versatile building block and intermediate. The sulfone group can be used as a leaving group or to direct further functionalization. researchgate.net |

| Medicinal Chemistry | Improves physicochemical properties of drug candidates, such as solubility and metabolic stability. Provides a rigid scaffold for the precise positioning of functional groups. bohrium.comresearchgate.net |

| Materials Science | Used in the development of electrolytes for batteries and other electrochemical devices due to its polarity and stability. |

Overview of Current Research Trajectories Involving this compound and its Analogs

While specific research on this compound is not prominent in the current literature, significant insights can be gleaned from studies on its close analogs. A particularly relevant area of research is the exploration of 3,4-disubstituted tetrahydrothiophene-1,1-dioxides.

A recent study focused on the discovery and structure-activity relationship (SAR) of 3-amino-4-(phenylsulfonyl)tetrahydrothiophene-1,1-dioxides as non-electrophilic activators of the antioxidant response element (ARE). nih.gov This research is highly pertinent as it investigates compounds with a very similar substitution pattern to this compound (a sulfonyl group at the 4-position and a heteroatom-containing functional group at the 3-position).

The transcription factor NRF2 is a key regulator of cellular resistance to oxidative stress, making it a therapeutic target for a variety of diseases. nih.gov The study identified bis-sulfone analogs that could activate NRF2 with sub-micromolar potencies. nih.gov This suggests that the core scaffold of a 3,4-disubstituted thiolane-1,1-dioxide is a promising template for the design of new therapeutic agents.

The research on these analogs points towards several potential research trajectories for this compound:

| Potential Research Trajectory | Rationale based on Analog Research |

| Synthesis and Stereochemical Control | Developing synthetic routes to this compound and its stereoisomers would be a crucial first step to enable further biological evaluation. |

| Biological Screening | Given the activity of its amino-analogs as ARE activators, it would be logical to screen this compound for similar activity, as well as for other potential biological targets. nih.gov |

| Medicinal Chemistry Optimization | If initial screening reveals biological activity, further medicinal chemistry efforts could focus on modifying the hydroxyl and methylsulfonyl groups to improve potency, selectivity, and pharmacokinetic properties. |

| Probing Structure-Activity Relationships | A systematic study of analogs of this compound would help to elucidate the key structural features required for any observed biological activity. |

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5S2/c1-11(7,8)5-3-12(9,10)2-4(5)6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOUZKLQIAFCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CS(=O)(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371455 | |

| Record name | 3-Hydroxy-4-(methanesulfonyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53287-33-5 | |

| Record name | 3-Hydroxy-4-(methanesulfonyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methanesulfonyl-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 4 Methylsulfonyl 1,1 Dioxothiolan 3 Ol

Building the 1,1-Dioxothiolane Ring System

The foundational step in the synthesis of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol is the creation of the 1,1-dioxothiolane ring, a five-membered saturated cyclic sulfone. This can be achieved through various cyclization approaches or by introducing the sulfone group via oxidation.

Cyclization Methods for Saturated Cyclic Sulfones

The formation of five-membered ring systems is a common objective in organic synthesis due to their presence in numerous natural products and therapeutic agents. nih.gov Radical cyclization reactions, in particular, are widely used for creating functionalized ring systems. nih.gov For instance, the thioacid-mediated 5-exo-trig cyclization of 1,6-dienes is an effective method for producing five-membered rings with high yields. nih.gov

Another powerful technique is the direct oxidative cyclization of 1,5-dienes using metal oxo species like ruthenium tetroxide, which allows for the stereocontrolled synthesis of substituted tetrahydrofurans, a related five-membered oxygen-containing ring system. researchgate.net Similar principles can be adapted for the synthesis of sulfur-containing rings. These reactions often proceed through a [3+2] cycloaddition mechanism. researchgate.net

Introducing the Sulfone Group Through Thioether Oxidation

The introduction of the sulfone moiety is commonly achieved by oxidizing a corresponding thioether precursor. rsc.org This selective oxidation is a fundamental transformation in organic chemistry. rsc.org

A variety of oxidizing agents and catalysts can be employed for this purpose. Hydrogen peroxide, in conjunction with a titanium-containing zeolite catalyst like TS-1, has been shown to effectively oxidize thioethers to sulfones. rsc.org The oxidation often proceeds in a stepwise manner, first to a sulfoxide (B87167) and then to the sulfone. rsc.orgresearchgate.net In some cases, the oxidation of the thioether to the sulfoxide can occur as a non-catalyzed reaction, while the subsequent oxidation to the sulfone requires a catalyst. rsc.org

Other catalytic systems, such as organic ligand-modified polyoxomolybdates and titanium complexes, have also demonstrated high efficiency in the selective oxidation of thioethers. rsc.orgresearchgate.net Molecular iodine is another mild and versatile oxidizing agent for converting thioethers to sulfoxides. nih.govnih.gov

| Reagent/Catalyst | Substrate | Product | Notes |

| Hydrogen peroxide/TS-1 | Thioethers | Sulfones | Catalyzed reaction for sulfoxide to sulfone oxidation. rsc.org |

| Organic ligand-modified polyoxomolybdates | Thioethers | Sulfoxides | Highly efficient and selective. rsc.org |

| Titanium complexes | Organic sulfides | Sulfoxides | High yielding and operationally simple. researchgate.net |

| Molecular iodine | Thioethers | Sulfoxides | Mild and versatile method. nih.govnih.gov |

Regioselective Functionalization and Stereochemical Control

Once the 1,1-dioxothiolane ring is formed, the next critical steps involve the precise placement of the hydroxyl and methylsulfonyl groups, as well as controlling the stereochemistry of the final molecule.

Installing the Hydroxyl Group at the 3-Position

The introduction of a hydroxyl group at a specific position on a cyclic scaffold often requires strategic synthetic planning. While direct C-H oxidation methods exist, a more common approach involves the use of a precursor with a functional group that can be converted to a hydroxyl group. For example, a ketone at the 3-position could be reduced to the desired alcohol. The specific reagents and conditions for this transformation would be chosen based on the desired stereochemistry and the presence of other functional groups in the molecule.

Introducing the Methylsulfonyl Group at the 4-Position

The introduction of the methylsulfonyl group at the 4-position is a key step in the synthesis of this compound. This can be achieved through various methods, often involving the creation of a carbon-sulfur bond followed by oxidation.

One potential route involves the reaction of a suitable electrophile at the 4-position with a methylsulfinate salt, such as sodium 4-methylbenzenesulfinate, which can be generated from 4-toluenesulfonyl chloride. google.com Alternatively, a nucleophilic sulfur species could be introduced at the 4-position, followed by methylation and oxidation to form the methylsulfonyl group.

Diastereoselective and Enantioselective Synthetic Routes

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of complex molecules. Diastereoselective and enantioselective synthetic routes aim to produce a single desired stereoisomer of this compound.

Diastereoselectivity can often be achieved by using substrate-controlled reactions, where the existing stereocenters in the molecule direct the approach of reagents to form a new stereocenter with a specific orientation. For example, the reduction of a ketone at the 3-position could be influenced by the substituent at the 4-position, leading to the preferential formation of one diastereomer.

Enantioselective synthesis, the production of a single enantiomer, often involves the use of chiral catalysts, reagents, or starting materials. For instance, asymmetric oxidation or reduction reactions can be employed to set the stereochemistry of the hydroxyl group. Similarly, chiral auxiliaries can be used to guide the formation of specific stereocenters, which are then removed later in the synthetic sequence. The development of such stereocontrolled routes is a significant area of research in modern organic synthesis.

Derivatization Strategies for this compound

The strategic modification of "this compound" can be approached through reactions targeting its distinct functional groups: the secondary hydroxyl group and the 1,1-dioxothiolane ring. These modifications are crucial for structure-activity relationship (SAR) studies.

Reactions of the Hydroxyl Group (e.g., esterification, etherification)

The secondary hydroxyl group in "this compound" is a prime site for derivatization through esterification and etherification reactions. These transformations allow for the introduction of a wide variety of substituents, thereby modulating the molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Esterification:

Esterification of the hydroxyl group can be achieved using standard acylation methods. These methods typically involve the reaction of the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct.

With Acyl Chlorides: The reaction with an acyl chloride is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a tertiary amine base such as triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the generated hydrochloric acid.

With Carboxylic Anhydrides: Carboxylic anhydrides, being less reactive than acyl chlorides, may require a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in addition to a stoichiometric base.

The table below illustrates typical conditions for esterification that would be applicable to "this compound".

| Acylating Agent | Base/Catalyst | Solvent | Typical Reaction Conditions |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temperature |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | Room temperature |

| Acetic Anhydride | DMAP, Triethylamine | Dichloromethane | Room temperature |

Etherification:

Etherification introduces an ether linkage at the 3-position of the dioxothiolane ring. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Bases: Sodium hydride (NaH) is a frequently used strong base for this purpose, typically in an aprotic polar solvent like THF or dimethylformamide (DMF).

Alkylating Agents: A range of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can be used to introduce various alkyl or arylmethyl groups.

Illustrative conditions for etherification are presented in the following table.

| Alkylating Agent | Base | Solvent | Typical Reaction Conditions |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 0 °C to room temperature |

| Benzyl Bromide | Potassium tert-butoxide | Dimethylformamide | Room temperature |

| Ethyl Iodide | Sodium Hydride | Tetrahydrofuran | 0 °C to room temperature |

Amidation Reactions involving the Dioxothiolane Scaffold

Amidation reactions represent a powerful tool for introducing nitrogen-containing functionalities. While direct amidation of the dioxothiolane ring itself is not a standard transformation, the scaffold can be modified to participate in amidation reactions. One potential, albeit challenging, approach could involve the ring-opening of the 1,1-dioxothiolane. The high stability of the sulfolane (B150427) ring, however, makes such transformations difficult under standard conditions. researchgate.net

More feasible strategies for introducing amide functionalities would likely involve multi-step sequences. For instance, the hydroxyl group could be converted into a leaving group, followed by nucleophilic substitution with an amine, and subsequent functional group manipulations to yield an amide.

Alternatively, amidation can be achieved through the coupling of a carboxylic acid with an amine, a reaction that is central to the synthesis of numerous pharmaceuticals and biologically active compounds. nih.gov While "this compound" does not possess a carboxylic acid or amine group for direct amidation, it could be chemically modified to incorporate one of these functionalities, thereby enabling subsequent amidation.

Recent advances in catalysis have provided milder and more efficient methods for amide bond formation, which could be relevant in multi-step synthetic routes involving derivatives of "this compound". researchgate.netnih.gov

The following table outlines general amidation conditions that could be applied to a suitably functionalized derivative of the target compound.

| Coupling Reagents | Base | Solvent | Typical Reaction Conditions |

| HATU, HOBt | DIPEA | DMF | Room temperature |

| EDCI, HOBt | N-Methylmorpholine | Dichloromethane | Room temperature |

| DCC, DMAP | - | Dichloromethane | 0 °C to room temperature |

Elaboration of the Carbon Skeleton for Novel Analogs

The creation of novel analogs of "this compound" with modified carbon skeletons is a key strategy for exploring new chemical space. nih.gov Such modifications can significantly impact the biological activity and physical properties of the molecule. mdpi.com The elaboration of the carbon skeleton can be approached through various synthetic methods that allow for the formation of new carbon-carbon bonds. youtube.com

One strategy involves the functionalization of the carbon atoms of the dioxothiolane ring. For instance, deprotonation at the α-carbon to the sulfone group, if achievable, could generate a nucleophile that can react with various electrophiles. However, the presence of the methylsulfonyl group at the 4-position may influence the acidity of the ring protons.

A more general approach involves the conversion of the hydroxyl group into a functionality that can participate in carbon-carbon bond-forming reactions. For example, oxidation of the hydroxyl group to a ketone would provide an electrophilic center for reactions with organometallic reagents such as Grignard or organolithium reagents.

The table below summarizes some potential reactions for carbon skeleton elaboration.

| Reaction Type | Reagents | Potential Outcome |

| Grignard Reaction (on the corresponding ketone) | R-MgBr, then H₃O⁺ | Introduction of an alkyl or aryl group at the 3-position |

| Wittig Reaction (on the corresponding ketone) | Ph₃P=CHR | Formation of an alkene at the 3-position |

| Suzuki Coupling (on a halogenated derivative) | R-B(OH)₂, Pd catalyst, Base | Introduction of an aryl or vinyl group |

These derivatization strategies provide a versatile toolkit for the synthesis of a diverse library of "this compound" analogs, enabling a thorough investigation of its structure-activity relationships.

Reactivity Profiles and Mechanistic Investigations of 4 Methylsulfonyl 1,1 Dioxothiolan 3 Ol

Chemical Reactivity of the Hydroxyl Functionality

The secondary alcohol group is a primary site of chemical transformation in 4-Methylsulfonyl-1,1-dioxothiolan-3-ol, capable of participating in a variety of reactions typical of alcohols.

Electrophilic and Nucleophilic Reactions of the Alcohol

Alcohols, including this compound, are versatile chemical entities that can act as both nucleophiles and electrophiles. quora.comdoubtnut.com The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and capable of attacking electrophilic species. libretexts.orgyoutube.com This nucleophilicity allows the alcohol to engage in reactions such as esterification and etherification. libretexts.org

Conversely, the alcohol can be made to react as an electrophile. quora.comdoubtnut.com Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (H₂O). libretexts.org This transformation facilitates nucleophilic substitution reactions at the C3 carbon, where the C-O bond is broken. youtube.comlibretexts.org The reactivity of alcohols in such substitution reactions depends on their structure, with secondary alcohols like the title compound potentially reacting via Sₙ1 or Sₙ2 mechanisms. libretexts.org

| Reaction Type | Reagent Class | Product Type | Mechanism Note |

|---|---|---|---|

| Esterification (Nucleophilic) | Acid Chlorides, Anhydrides | Ester | Alcohol's oxygen attacks the electrophilic carbonyl carbon. libretexts.org |

| Williamson Ether Synthesis (Nucleophilic) | Alkyl Halides (after deprotonation to alkoxide) | Ether | Typically proceeds via an Sₙ2 mechanism. libretexts.org |

| Substitution (Electrophilic) | Hydrogen Halides (e.g., HBr) | Alkyl Halide | Requires acid catalysis to protonate the -OH group. libretexts.org |

Metal-Catalyzed Transformations Involving the Hydroxyl Group

The secondary alcohol functionality can undergo various transformations catalyzed by transition metals. chemrxiv.org A principal reaction is the dehydrogenation or oxidation of the alcohol to the corresponding ketone, 4-methylsulfonyl-1,1-dioxothiolan-3-one. This process is a key step in many synthetic pathways and can be achieved using a range of catalysts, including those based on noble metals and more abundant 3d base metals. colab.wsresearchgate.netacs.org The mechanism often involves the initial formation of a metal-alkoxide intermediate, followed by β-hydride elimination. Such catalytic systems are fundamental in "borrowing hydrogen" methodologies, where the alcohol is temporarily oxidized to an aldehyde or ketone to facilitate other bond formations. researchgate.net

| Metal Catalyst Family | Common Metals | Reaction Type | General Observation |

|---|---|---|---|

| Noble Metals | Ru, Rh, Pd, Ir | Dehydrogenation, Oxidation | Highly efficient for alcohol activation. chemrxiv.orgresearchgate.net |

| Base Metals | Fe, Co, Ni, Cu | Dehydrogenation, Oxidation | More economical and environmentally benign alternatives. researchgate.netresearchgate.net |

| Pincer Complexes | Ru, Fe, Mn | Dehydrogenation | Highly efficient for borrowing hydrogen catalysis. researchgate.net |

Role and Influence of the Sulfonyl Group on Ring Reactivity

Electronic Effects and Activation of Adjacent Positions

The sulfonyl group is a powerful electron-withdrawing group, a property stemming from the high electronegativity of the two oxygen atoms doubly bonded to the sulfur atom, which creates a strong inductive effect. acs.orgresearchgate.netreddit.com This electron-withdrawing nature significantly impacts the electron density of the entire ring system. fiveable.mersc.org

A primary consequence is the increased acidity of the protons on the carbon atoms adjacent (alpha) to the sulfonyl groups (C2 and C5). thieme-connect.com The strong inductive withdrawal of electron density by the SO₂ group stabilizes the resulting carbanion (conjugate base) formed upon deprotonation. fiveable.me This activation makes these positions susceptible to attack by bases, enabling a range of subsequent alkylation or condensation reactions. The presence of the second methylsulfonyl group at the C4 position further enhances the electron-deficient nature of the ring.

Elimination Reactions on the Dioxothiolane Scaffold

The structural arrangement of a hydroxyl group at C3 and a sulfonyl group at C1 creates a β-hydroxy sulfone system. mdpi.com This motif is highly prone to undergoing elimination reactions. mdpi.comorganicreactions.org Under basic conditions, a proton at the C2 position can be abstracted, followed by the elimination of the hydroxyl group at C3 to form a carbon-carbon double bond. This results in the formation of an α,β-unsaturated sulfone, specifically a derivative of 2-sulfolene or 3-sulfolene (B121364). mdpi.comwikipedia.org Such elimination reactions are a cornerstone of the Julia olefination and related transformations. wikipedia.org The ease of this reaction is driven by the acidity of the α-proton and the stability of the resulting conjugated system.

| Condition Type | Typical Reagents | Product | Reference |

|---|---|---|---|

| Base-Catalyzed Dehydration | DBU, NaH, Alkoxides | α,β-Unsaturated Sulfone | mdpi.comcapes.gov.br |

| Reductive Elimination (Julia-Lythgoe) | Na(Hg), SmI₂ (after activation of OH) | Alkene | organicreactions.orgwikipedia.org |

| In-situ Dehydration | Thionyl chloride, Carbonyldiimidazole | α,β-Unsaturated Sulfone | rsc.org |

Ring-Opening Reactions and Rearrangement Pathways

The five-membered dioxothiolane ring, a derivative of sulfolane (B150427), possesses ring strain that makes it susceptible to cleavage under certain conditions, although it is generally more stable than three-membered rings like epoxides. researchgate.net The reactivity is significantly enhanced by the presence of the two activating sulfonyl groups.

Ring-opening can be initiated by nucleophilic attack. Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a carbon-sulfur or carbon-oxygen bond. For instance, in the related 1,2-dithiolane (B1197483) system, nucleophiles can attack the sulfur atom to initiate ring-opening. chemicalbook.com

A significant rearrangement pathway for related sulfolene structures involves the cheletropic extrusion of sulfur dioxide (SO₂). wikipedia.org If the initial elimination reaction (Section 3.2.2) yields a 3-sulfolene derivative, heating can cause a reversible retro-cheletropic reaction, releasing SO₂ and forming a conjugated diene. wikipedia.orgnih.gov This reaction is a well-established method for generating dienes in situ for subsequent reactions like the Diels-Alder cycloaddition. thieme-connect.comwikipedia.org

Nucleophilic and Electrophilic Induced Ring Scission

The sulfolane ring is known for its considerable stability, being generally resistant to cleavage by acids and bases. researchgate.netmdpi.com However, the presence of activating functional groups, such as the hydroxyl and methylsulfonyl groups in this compound, can provide pathways for ring-opening reactions under specific conditions.

Nucleophilic Induced Ring Scission:

The reactivity of the target molecule towards nucleophiles can be analogized to that of β-hydroxysulfones and strained heterocyclic systems like epoxides. organic-chemistry.orgnih.gov In the presence of a strong base, the hydroxyl group at C-3 can be deprotonated, forming an alkoxide. This intramolecular nucleophile could potentially attack one of the ring carbons, leading to ring scission. However, the sulfone group is a poor leaving group, making a direct SN2-type ring opening challenging.

A more plausible pathway involves the base abstracting a proton from the carbon atom alpha to both sulfonyl groups (C-2 or C-5), creating a carbanion. The stability of this carbanion would be enhanced by the two electron-withdrawing sulfonyl groups. Subsequent intramolecular rearrangement or reaction with an external electrophile could then lead to ring cleavage.

Alternatively, drawing an analogy from the base-catalyzed ring opening of epoxides, a strong external nucleophile could attack one of the electrophilic carbon atoms of the sulfolane ring (C-2 or C-5). cpchem.com The inherent ring strain, although less than in epoxides, would contribute to the driving force for this reaction. The presence of the electron-withdrawing sulfonyl groups would enhance the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack.

Electrophilic Induced Ring Scission:

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of the water molecule would generate a carbocation at C-3. This carbocation could then undergo rearrangement or be attacked by a nucleophile. However, the formation of a carbocation adjacent to an electron-withdrawing sulfonyl group is generally disfavored.

A more likely scenario for electrophilic induced ring scission would involve the activation of the sulfone oxygen atoms by a strong Lewis acid. This would increase the electrophilicity of the adjacent carbon atoms, making them more susceptible to attack by a weak nucleophile. This type of activation is analogous to the acid-catalyzed ring opening of epoxides, where protonation of the ether oxygen precedes nucleophilic attack. researchgate.netresearchgate.net

The following table provides hypothetical examples of nucleophilic and electrophilic induced ring scission products of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents | Plausible Product(s) | Reference Analogy |

| Nucleophilic | 1. NaH2. CH₃I | 3-Methoxy-4-methylsulfonyl-1,1-dioxothiolane | Reactivity of β-hydroxysulfones nih.gov |

| Nucleophilic | NaOH, H₂O, Δ | Ring-opened sulfinate salt | Base-catalyzed epoxide opening cpchem.com |

| Electrophilic | HBr | 4-Bromo-4-methylsulfonyl-1,1-dioxothiolan-3-ol | Acid-catalyzed epoxide opening researchgate.net |

| Electrophilic | AlCl₃, Benzene | Friedel-Crafts type ring-opened product | Lewis acid catalysis nih.gov |

Thermal and Photochemical Rearrangements

Thermal Rearrangements:

Sulfolane itself is a thermally stable solvent, with decomposition reported to begin around 220°C. mdpi.comresearchgate.net The primary decomposition products are sulfur dioxide and polymeric materials. mdpi.com The presence of the hydroxyl and methylsulfonyl groups in this compound may influence its thermal stability. It is plausible that at elevated temperatures, elimination of water from the 3-hydroxyl group could occur, leading to the formation of an unsaturated sulfolene derivative. Further heating could then induce rearrangements or fragmentation of the sulfolene ring.

While direct evidence for thermal rearrangements of this specific molecule is lacking, rearrangements of other sulfone-containing compounds are well-documented. For instance, 1,3-sulfonyl migrations can occur through either radical or ionic mechanisms. wikipedia.org

Photochemical Rearrangements:

The photochemical behavior of this compound is expected to be influenced by the sulfonyl groups. Sulfonyl compounds can undergo photochemical reactions, often involving the homolytic cleavage of a carbon-sulfur or sulfur-oxygen bond to generate sulfonyl radicals. libretexts.org Irradiation of the target molecule with UV light could potentially lead to the formation of a sulfonyl radical, which could then undergo various secondary reactions, including rearrangement or fragmentation.

For example, photolysis of benzylic sulfonyl compounds is known to proceed via the formation of benzyl (B1604629) and sulfonyl radicals. libretexts.org By analogy, irradiation of this compound could lead to the cleavage of the C-S bond of the methylsulfonyl group or a C-S bond within the ring, initiating a cascade of radical reactions.

The following table outlines potential thermal and photochemical rearrangement products, based on known reactivity of related sulfone compounds.

| Reaction Type | Conditions | Potential Product(s) | Reference Analogy |

| Thermal | > 220°C | 4-Methylsulfonyl-2-sulfolene, SO₂, polymeric materials | Thermal decomposition of sulfolane mdpi.com |

| Photochemical | UV irradiation | Sulfonyl radical intermediates, rearranged products | Photochemistry of benzylic sulfones libretexts.org |

Advanced Mechanistic Studies using Spectroscopic and Kinetic Methods

Elucidation of Reaction Intermediates

The identification of transient species is crucial for understanding the reaction mechanisms of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

In the case of nucleophilic or electrophilic ring scission, NMR spectroscopy could be employed to detect and characterize key intermediates. For instance, low-temperature NMR studies could potentially allow for the observation of the formation and subsequent reaction of an alkoxide or a carbocation intermediate. The chemical shifts and coupling constants of the protons and carbons in the sulfolane ring would be highly sensitive to changes in the electronic environment and conformation upon intermediate formation. taylorandfrancis.com

In situ IR spectroscopy could also provide valuable information by monitoring changes in the vibrational frequencies of the functional groups. For example, the disappearance of the O-H stretching frequency and the appearance of new bands corresponding to a C=C bond could indicate an elimination reaction.

The table below presents hypothetical spectroscopic data for a plausible reaction intermediate, based on known spectral characteristics of similar functional groups.

| Intermediate | Spectroscopic Method | Expected Key Signals |

| 3-Oxo-4-methylsulfonyl-1,1-dioxothiolan (from oxidation) | ¹³C NMR | Signal around 200-210 ppm for the ketone carbonyl carbon. |

| 3-Oxo-4-methylsulfonyl-1,1-dioxothiolan (from oxidation) | IR Spectroscopy | Strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch. |

| Sulfonyl Radical | Electron Spin Resonance (ESR) | A characteristic signal indicating the presence of an unpaired electron on the sulfur atom. |

Kinetic Isotope Effect Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step of a reaction. princeton.edu This is achieved by comparing the reaction rates of a compound with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

For the reactions of this compound, KIE studies could provide significant insights. For instance, in a base-induced elimination reaction, if the abstraction of a proton at C-2 or C-5 is the rate-determining step, a primary KIE (kH/kD > 1) would be expected upon deuteration at that position. Conversely, a KIE value close to 1 would suggest that C-H bond cleavage is not involved in the rate-limiting step.

Similarly, KIE studies could help differentiate between SN1 and SN2-type mechanisms in nucleophilic substitution reactions at the sulfolane ring. A significant primary KIE would not be expected for a pure SN1 reaction, as the C-H bond is not broken in the rate-determining step (formation of the carbocation). However, for an SN2 reaction, a small secondary KIE might be observed due to changes in hybridization at the reaction center.

The following table illustrates hypothetical KIE values and their mechanistic implications for reactions of this compound.

| Reaction | Isotopically Labeled Position | Hypothetical kH/kD | Mechanistic Implication | Reference Analogy |

| Base-induced elimination | C-2 or C-5 | ~ 5-7 | C-H bond breaking in the rate-determining step (E2-like) | E2 reactions |

| Nucleophilic substitution | C-3 | ~ 1 | C-H bond at C-3 not broken in the rate-determining step | SN1/SN2 reactions princeton.edu |

Applications of 4 Methylsulfonyl 1,1 Dioxothiolan 3 Ol and Its Derivatives in Advanced Research

Synthetic Utility as a Chiral or Achiral Building Block

Comprehensive searches of chemical literature and databases did not yield any specific examples of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol being utilized as a precursor in the synthesis of complex organic molecules or its integration into diverse heterocyclic systems such as 1,2,4-triazines. The potential of this molecule as a chiral or achiral building block is yet to be explored and documented in peer-reviewed scientific literature.

There is currently no available research demonstrating the use of this compound as a starting material or intermediate in the synthesis of more complex molecular architectures.

No published studies were found that describe the incorporation of the this compound scaffold into heterocyclic rings, including but not limited to 1,2,4-triazines.

Investigation of Biological Activities and Pharmacological Potential

There is a notable absence of published research on the biological activities and pharmacological potential of this compound. The specific areas of investigation outlined below have not been the subject of any discernible studies involving this compound.

No data is available in the scientific literature regarding the evaluation of this compound or its derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan-2,3-dioxygenase 2 (TDO2), Janus kinase 2 (JAK2), or Phosphodiesterase 4 (PDE4). While sulfonyl-containing compounds are a known feature in some enzyme inhibitors, the inhibitory potential of this specific molecule has not been reported.

Screening and efficacy studies of this compound for any antiparasitic activity have not been reported in the available scientific literature.

While the development of anti-inflammatory agents, including those with Cyclooxygenase-2 (COX-2) selectivity, is an active area of research, there are no published studies that investigate the anti-inflammatory properties of this compound or the COX-2 selectivity of related structures.

Modulators of Cytokine Synthesis (e.g., TNF-alpha)

Cytokines are small proteins that are crucial for cell signaling, particularly in the immune system. Their dysregulation can lead to a host of inflammatory and autoimmune diseases. One of the most prominent pro-inflammatory cytokines is Tumor Necrosis Factor-alpha (TNF-alpha). The inhibition of TNF-alpha has been a successful therapeutic strategy for various conditions, including rheumatoid arthritis and inflammatory bowel disease.

Although there is no direct evidence of this compound acting as a TNF-alpha inhibitor, various sulfone and sulfonamide-containing heterocyclic compounds have demonstrated significant anti-inflammatory properties, including the ability to modulate the production of inflammatory mediators like TNF-alpha and interleukin-12 (IL-12) broadinstitute.org. The sulfonyl group is a key structural feature in many biologically active molecules, and its presence in the this compound scaffold suggests a potential for similar activity.

The mechanism by which small molecules inhibit TNF-alpha can vary. Some small molecules have been shown to induce the disassembly of the active trimeric form of TNF-alpha, thereby preventing it from binding to its receptor and initiating the inflammatory cascade. Research into small-molecule TNF-alpha inhibitors is an active area, as they offer potential advantages over biologic drugs, such as oral bioavailability and lower production costs.

The following table summarizes the effects of some sulfone derivatives on cytokine production, illustrating the potential of this chemical class as cytokine modulators.

| Compound Class | Effect on Cytokine Production | Cell Type |

| Dimethyl arylsulfonyl malonates | Significant, dose-dependent inhibition of TNF-alpha and IL-12 | Murine peritoneal macrophages |

| Sulfone triazole | Significant, dose-dependent inhibition of TNF-alpha and IL-12 | Murine peritoneal macrophages |

This table is illustrative and based on findings for sulfone derivatives, not this compound itself.

Screening Methodologies and Hit Identification in Drug Discovery

Identifying new modulators of cytokine synthesis, such as potential inhibitors of TNF-alpha, from large collections of chemical compounds is a cornerstone of modern drug discovery. This process, known as hit identification, employs a variety of screening methodologies.

High-Throughput Screening (HTS) is a common starting point. In the context of cytokine modulation, HTS can be performed using various assay formats:

Biochemical Assays: These assays directly measure the interaction of a compound with the target protein. For TNF-alpha, this could involve an assay that detects the disruption of the TNF-alpha trimer.

Cell-Based Assays: These are more physiologically relevant as they measure the effect of a compound on cells. For instance, a cell line that produces TNF-alpha in response to a stimulus (like lipopolysaccharide) can be used. The amount of TNF-alpha in the cell culture medium is then measured, often using techniques like ELISA (Enzyme-Linked Immunosorbent Assay), HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaLISA.

Fragment-Based Screening is an alternative approach where smaller, simpler molecules ("fragments") are screened for weak binding to the target protein. The structural information from these interactions can then be used to build more potent and specific inhibitors.

In Silico Screening (Virtual Screening) utilizes computational methods to predict the binding of compounds to a target protein. This can involve docking large compound libraries into the three-dimensional structure of the target protein to identify potential binders.

Once initial "hits" are identified from these screening campaigns, they undergo a process of validation and characterization to confirm their activity and elucidate their mechanism of action. This often involves secondary assays and further biophysical and biochemical studies.

The table below outlines some common screening methodologies for identifying cytokine modulators.

| Screening Methodology | Principle | Advantages | Disadvantages |

| High-Throughput Screening (HTS) | Rapidly assays a large number of compounds for activity against a specific target. | High speed and throughput. | Can generate a high number of false positives and negatives. |

| Cell-Based Assays | Measures the effect of a compound on a cellular process. | More physiologically relevant than biochemical assays. | Can be more complex and have higher variability. |

| Fragment-Based Screening | Identifies small molecules that bind weakly to the target, which are then optimized. | Can explore chemical space more efficiently and lead to more drug-like molecules. | Requires sensitive biophysical techniques for detection of weak binding. |

| In Silico Screening | Uses computer models to predict the binding of compounds to a target. | Cost-effective and can screen vast virtual libraries. | Predictions need to be validated experimentally. |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Following the identification of a hit compound, the next crucial step is to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. This is achieved through Structure-Activity Relationship (SAR) studies, which involve systematically modifying the chemical structure of the hit compound and evaluating the impact of these changes on its biological activity.

Design and Synthesis of Targeted Libraries of Analogs

To conduct SAR studies, medicinal chemists design and synthesize a "library" of analogs of the initial hit compound. In the case of this compound, this would involve creating variations at different positions of the molecule. For example, one could:

Modify the methylsulfonyl group: Replace the methyl group with other alkyl or aryl groups to explore the impact of size and electronics on activity.

Alter the substituents on the thiolane ring: Introduce different functional groups at various positions on the ring to probe for additional interactions with the biological target.

Change the stereochemistry of the hydroxyl group: Investigate whether one stereoisomer is more active than the other.

The synthesis of these analogs would likely involve multi-step synthetic routes, potentially starting from commercially available precursors. The goal is to create a diverse set of compounds that systematically explore the chemical space around the initial hit.

Computational Modeling for Ligand-Target Interactions

Computational modeling plays a vital role in modern SAR studies by providing insights into how a ligand (the small molecule) interacts with its biological target at the atomic level. These techniques can help rationalize observed SAR data and guide the design of new, improved analogs.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. By docking a series of analogs into the active site of a target like TNF-alpha, researchers can visualize how different functional groups interact with specific amino acid residues. This can explain why certain modifications increase or decrease activity.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms in the complex over time, which can reveal important information about the stability of the binding mode and the conformational changes that occur upon ligand binding.

These computational approaches, when used in conjunction with experimental data from biological assays, can significantly accelerate the optimization process, leading to the development of more potent and selective drug candidates. The insights gained from these studies can help to build a predictive SAR model that guides the design of future generations of inhibitors.

The following table provides an overview of computational modeling techniques used in drug discovery.

| Computational Technique | Application in SAR | Information Gained |

| Molecular Docking | Predicts the binding mode of a ligand to its target. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-target complex over time. | Provides insights into the stability of the binding pose and potential conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Can be used to predict the activity of new, unsynthesized compounds. |

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide array of molecular properties.

The five-membered thiolane-1,1-dioxide (sulfolane) ring is not planar and exists in various puckered conformations, typically described as envelope and twist forms. The presence of substituents at the 3- and 4-positions, as in 4-Methylsulfonyl-1,1-dioxothiolan-3-ol, significantly influences the relative energies of these conformers. The substituents can adopt either axial or equatorial positions, leading to a complex conformational landscape with multiple local energy minima.

Computational studies on substituted prolines and sulfolenes have shown that the conformational preferences are governed by a delicate balance of steric hindrance and stereoelectronic effects. nih.govnih.gov For this compound, the bulky methylsulfonyl group and the hydroxyl group will have preferred orientations to minimize steric clashes. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and one of the oxygen atoms of either sulfonyl group could stabilize certain conformations.

A systematic conformational search followed by geometry optimization using a DFT functional, such as M06-2X or B3LYP, with a suitable basis set (e.g., 6-31++G(d,p)) would be necessary to identify the most stable conformers. researchgate.netresearchgate.net The relative energies of these conformers would reveal the conformational energy landscape.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents plausible, representative data based on computational studies of similarly substituted cyclic compounds. The values are for illustrative purposes.

| Conformer | Substituent Orientation (3-OH, 4-SO₂Me) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| I | Equatorial, Equatorial | 0.00 | Sterically favored |

| II | Equatorial, Axial | 1.5 | Steric hindrance from axial SO₂Me group |

| III | Axial, Equatorial | 2.1 | 1,3-diaxial interactions involving the OH group |

| IV | Axial, Axial | 4.5 | Significant steric strain |

| V | Equatorial, Equatorial (H-bonded) | -0.5 | Intramolecular H-bond to ring SO₂ oxygen |

The electronic structure of this compound dictates its reactivity. The two sulfonyl groups are powerful electron-withdrawing groups, which will significantly influence the electron density distribution across the molecule. This effect, combined with the hydroxyl group, creates distinct regions of electrophilicity and nucleophilicity.

DFT calculations can provide valuable reactivity descriptors based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red) around the oxygen atoms of the sulfonyl and hydroxyl groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydroxyl proton and the protons on the carbon backbone, highlighting potential electrophilic sites.

Table 2: Predicted Electronic Properties and Reactivity Descriptors This table contains representative data for a substituted sulfolane (B150427), calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, to illustrate the expected values for the title compound.

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -7.8 eV | Indicates moderate electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates a reasonable ability to accept electrons |

| HOMO-LUMO Gap | 6.6 eV | Suggests good kinetic stability |

| Dipole Moment | 5.9 D | High polarity, indicating significant charge separation |

| Global Electrophilicity Index (ω) | 2.9 eV | Moderate electrophilicity |

| Global Nucleophilicity Index (N) | 2.1 eV | Moderate nucleophilicity |

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for molecular characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. nih.govnih.gov By calculating the theoretical spectra for the most stable conformers, one can obtain a weighted average spectrum that can be compared with experimental data for structural confirmation.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the thiolane ring, the hydroxyl proton, and the methyl group protons. The coupling patterns and chemical shifts would be highly dependent on the dihedral angles in the dominant conformation. The ¹³C NMR spectrum would similarly provide information about the carbon skeleton.

The IR spectrum is characterized by vibrational frequencies corresponding to specific functional groups. For this compound, strong absorption bands would be predicted for the S=O stretching vibrations of the two sulfonyl groups and the O-H stretching of the hydroxyl group.

Table 3: Predicted Key Spectroscopic Data for the Most Stable Conformer This table shows plausible, representative data based on DFT calculations for analogous sulfolane derivatives.

| Spectroscopy | Feature | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 3.5 - 4.5 ppm | Ring Protons (CH, CH₂) |

| Chemical Shift (δ) | 4.8 ppm | Hydroxyl Proton (OH) | |

| Chemical Shift (δ) | 3.1 ppm | Methyl Protons (CH₃) | |

| ¹³C NMR | Chemical Shift (δ) | 50 - 70 ppm | Ring Carbons |

| Chemical Shift (δ) | 45 ppm | Methyl Carbon | |

| IR | Wavenumber (cm⁻¹) | 3400 cm⁻¹ (broad) | O-H Stretch |

| Wavenumber (cm⁻¹) | 1320, 1150 cm⁻¹ (strong) | Asymmetric & Symmetric SO₂ Stretch (ring) | |

| Wavenumber (cm⁻¹) | 1300, 1130 cm⁻¹ (strong) | Asymmetric & Symmetric SO₂ Stretch (substituent) |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, particularly in a solvent environment or when interacting with other molecules.

The high polarity of this compound suggests that it will have strong interactions with polar solvents like water. MD simulations can model the explicit interactions between the solute and individual solvent molecules, revealing the structure of the solvation shells. mdpi.commdpi.com Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms of the solute, such as the hydroxyl group and the sulfonyl oxygens. nih.gov

The solvent can also influence the conformational equilibrium of the solute by stabilizing certain conformers through hydrogen bonding or other electrostatic interactions. MD simulations can explore the conformational transitions in solution and provide a more realistic picture of the molecule's dynamic structure than gas-phase calculations alone. This understanding of solvation is critical as it can significantly impact the molecule's reactivity and availability for intermolecular interactions. acs.org

The functional groups present in this compound—sulfonyl and hydroxyl groups—are common in molecules that interact with biological targets. acs.org Sulfonamide-containing compounds, for instance, are a well-known class of enzyme inhibitors. nih.gov MD simulations are a cornerstone of modern drug discovery and are used to study how a small molecule (ligand) binds to a protein. researchgate.netnih.gov

In a hypothetical scenario, if a protein target were identified for this compound, MD simulations could be used to model the binding process. The simulation would track the conformational changes in both the ligand and the protein as they approach and form a complex. Analysis of the simulation trajectory can identify the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). acs.org The sulfonyl oxygens and the hydroxyl group would be prime candidates for forming hydrogen bonds with polar residues in a binding pocket. Such simulations can provide a rational basis for designing more potent and selective analogs.

Adsorption Phenomena in Catalytic or Material Contexts

Currently, there is a lack of specific research detailing the adsorption behavior of this compound in catalytic or material science applications. However, the presence of two sulfonyl groups and a hydroxyl moiety suggests potential for interactions with various surfaces. The lone pair electrons on the oxygen atoms of these groups could facilitate adsorption onto Lewis acidic sites of metal oxides or other catalytic supports. Furthermore, the hydroxyl group introduces the possibility of hydrogen bonding with suitable substrates. The study of related compounds, such as those containing dioxolane rings, has shown that such molecules can interact with surfaces like alumina (B75360) and silica, with their molecular organization being influenced by the confinement within porous templates. researchgate.net The specific nature and strength of these interactions for this compound would be a valuable area for future computational and experimental investigation.

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle, from connectivity and functional groups to the precise three-dimensional arrangement of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ (C2) | 3.0 - 4.0 | 50 - 60 |

| CH(OH) (C3) | 4.5 - 5.5 | 70 - 80 |

| CH(SO₂CH₃) (C4) | 3.5 - 4.5 | 60 - 70 |

| CH₂ (C5) | 3.0 - 4.0 | 50 - 60 |

| SO₂CH₃ | 3.0 - 3.5 | 40 - 50 |

Note: These are estimated ranges and actual values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. nih.govmdpi.com For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the sulfonyl (SO₂) and hydroxyl (O-H) groups. The symmetric and asymmetric stretching vibrations of the SO₂ groups are expected to appear as strong bands in the IR spectrum, typically in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The O-H stretching vibration would be observed as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The C-S and C-C stretching vibrations of the thiolane ring would also contribute to the fingerprint region of the spectra. researchgate.netderpharmachemica.comresearchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H | Stretching | 2850 - 3000 |

| SO₂ | Asymmetric Stretching | 1300 - 1350 |

| SO₂ | Symmetric Stretching | 1120 - 1160 |

| C-O | Stretching | 1000 - 1260 |

| C-S | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, which aids in its structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass and, consequently, its elemental composition. Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. miamioh.edusapub.org Common fragmentation pathways would likely involve the loss of the methylsulfonyl group (•SO₂CH₃), the hydroxyl radical (•OH), or cleavage of the thiolane ring. The resulting fragment ions would provide further confirmation of the molecule's structure. For example, the fragmentation of related heterocyclic systems often involves the initial loss of side chains followed by the decomposition of the heterocyclic ring itself. sapub.org

Conclusion and Future Directions in 4 Methylsulfonyl 1,1 Dioxothiolan 3 Ol Research

Synthesis and Reactivity Challenges and Opportunities

The primary challenge in the study of 4-Methylsulfonyl-1,1-dioxothiolan-3-ol is the development of a viable and efficient synthetic route. The stereochemistry of the hydroxyl group and the methylsulfonyl substituent on the sulfolane (B150427) ring will need to be carefully controlled. Future research could focus on stereoselective methods to access different isomers of the compound, which may exhibit distinct biological activities and physical properties.

Opportunities in this area include the development of novel synthetic methodologies that could be applicable to a broader range of substituted sulfolanes. The reactivity of the hydroxyl group and the influence of the two electron-withdrawing sulfonyl groups on the chemical properties of the molecule are also fertile ground for investigation.

Expanding the Scope of Biological Applications

The sulfolane moiety is a known pharmacophore in various biologically active compounds. The introduction of a methylsulfonyl group could modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Future research should aim to screen this compound and its derivatives for a wide range of biological activities, including as potential inhibitors of enzymes or as modulators of protein-protein interactions. The use of cell-free metabolic engineering could provide a platform for producing and testing derivatives of this compound for various applications. nih.gov

Interdisciplinary Research Avenues for Advanced Materials and Catalysis

The unique chemical structure of this compound suggests its potential use as a building block for advanced materials. The polarity and thermal stability imparted by the sulfone groups could be advantageous in the design of novel polymers or electrolytes for battery applications.

In the field of catalysis, this compound could serve as a chiral ligand or a precursor to one. The stereocenters and functional groups could be exploited in asymmetric catalysis, a critical technology in the synthesis of pharmaceuticals and fine chemicals.

Perspectives on Computational-Assisted Design and Discovery

Given the current lack of experimental data, computational modeling represents a powerful tool to predict the properties and potential applications of this compound. Quantum chemical calculations can provide insights into its electronic structure, reactivity, and spectroscopic signatures. Molecular docking studies could be employed to screen for potential biological targets, thereby guiding future experimental work. This in silico approach can help to prioritize synthetic efforts and accelerate the discovery of new applications for this and related molecules.

Q & A

Q. What are the key steps in synthesizing 4-Methylsulfonyl-1,1-dioxothiolan-3-ol, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions under inert atmospheres to prevent oxidation of intermediates. For example, solvent selection (e.g., ethanol or dichloromethane), temperature control, and purification protocols (e.g., column chromatography) are critical for yield and purity. Spectroscopic techniques like NMR and IR are used to confirm structural integrity .

Q. How is the compound characterized to ensure structural fidelity?

Characterization relies on spectroscopic methods:

- NMR : Confirms the presence of methylsulfonyl and dioxothiolan moieties.

- IR : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS). Purity is assessed using HPLC with UV detection .

Q. What is the role of the thiol group in the compound’s reactivity?

The thiol group (-SH) enables covalent interactions with biological targets (e.g., enzymes or proteins) via disulfide bond formation or oxidation. This reactivity underpins its potential in modulating redox-sensitive pathways .

Q. How should stability and storage conditions be managed for this compound?

Storage in airtight containers under inert gas (e.g., argon) at -20°C minimizes degradation. Stability tests under varying pH and temperature are recommended to identify decomposition pathways .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. Tools like Gaussian or ORCA model reaction thermodynamics, while machine learning algorithms (e.g., ICReDD’s approach) correlate experimental data with computational predictions to refine conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies.

- Structural-Activity Relationships (SAR) : Compare derivatives to isolate functional group contributions.

- Meta-Analysis : Apply statistical frameworks (e.g., ANOVA) to harmonize datasets from divergent experimental setups .

Q. How does the sulfonyl group influence interactions with biological targets?

The sulfonyl group (-SO₂-) enhances electrophilicity, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). Competitive inhibition assays and X-ray crystallography can map binding sites, while molecular dynamics simulations quantify interaction energies .

Q. What advanced techniques characterize surface adsorption and reactivity in heterogeneous systems?

Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) visualizes adsorption on model surfaces (e.g., silica or lipid bilayers). Kinetic studies under controlled humidity/temperature reveal degradation mechanisms relevant to drug delivery or environmental persistence .

Q. How is the compound utilized in designing enzyme inhibitors or pro-drugs?

- Pro-Drug Activation : The dioxothiolan ring undergoes hydrolysis in vivo, releasing active metabolites.

- Enzyme Targeting : Thiol-specific probes (e.g., fluorogenic substrates) quantify target engagement in cellular assays. Isotopic labeling (e.g., ³⁵S) tracks biodistribution in preclinical models .

Q. What experimental designs minimize variability in pharmacological studies?

Factorial design (e.g., 2^k designs) isolates variables like concentration, pH, and incubation time. Response Surface Methodology (RSM) optimizes conditions for maximal activity while minimizing resource use. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) ensures robustness .

Methodological Tables

Q. Table 1: Key Spectroscopic Peaks for this compound

| Technique | Observed Peaks | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 3.1–3.3 (s, 3H) | Methylsulfonyl (-SO₂CH₃) |

| ¹³C NMR | δ 105–110 ppm | Dioxothiolan ring carbons |

| IR | 1290 cm⁻¹ (S=O stretch) | Sulfonyl group |

Q. Table 2: Factorial Design Parameters for Reactivity Studies

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent | Ethanol | Dichloromethane |

| Catalyst Loading | 0.1 mol% | 1.0 mol% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.